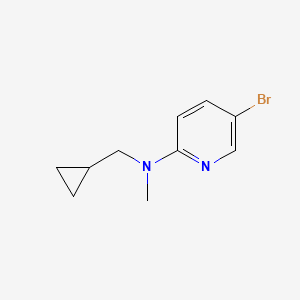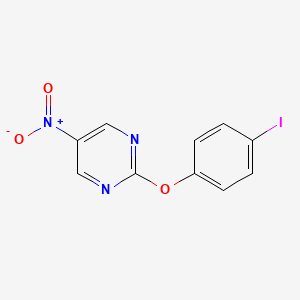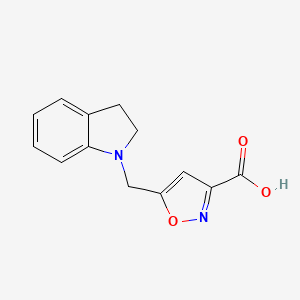
N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide, also known as DMXB-A, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nicotinic acetylcholine receptor by N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The exact mechanism of action of N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide is not fully understood, but it is thought to involve modulation of neurotransmitter release, neuroprotection, and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide has been shown to have various biochemical and physiological effects. It can improve cognitive function and memory in animal models of Alzheimer's disease by increasing the release of acetylcholine and promoting neurogenesis. N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in animal models of sepsis and colitis. Additionally, N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide has been shown to have anxiolytic and antidepressant effects in animal models of psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide has several advantages for lab experiments. It is a selective agonist of the α7 nicotinic acetylcholine receptor, which allows for specific modulation of this receptor. N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to using N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide in lab experiments. It has a moderate yield in the synthesis process, which can limit the amount of pure product that can be obtained. Additionally, N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide can be expensive to purchase from commercial sources.
Zukünftige Richtungen
There are several future directions for the study of N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide. One area of research is the potential use of N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the use of N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide in treating psychiatric disorders such as schizophrenia and depression. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide and its potential side effects. Finally, the development of more efficient synthesis methods for N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide could make it more accessible for lab experiments and potential therapeutic applications.
Conclusion:
N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a selective agonist of the α7 nicotinic acetylcholine receptor and has been shown to have various biochemical and physiological effects. N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide has potential applications in treating neurodegenerative diseases and psychiatric disorders. Further research is needed to fully understand the mechanism of action of N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide involves a multi-step process. The starting material is 2-aminobenzamide, which is reacted with methyl chloroformate to obtain the corresponding methyl carbamate. The methyl carbamate is then treated with sodium hydride and 1,4-dioxane to produce N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide. The overall yield of the synthesis is moderate, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide has also been shown to have anti-inflammatory effects and can reduce inflammation in animal models of sepsis and colitis. Additionally, N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide has been studied for its potential use in treating psychiatric disorders such as schizophrenia and depression.
Eigenschaften
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-14-12-5-3-2-4-11(12)13(16)15-8-10-9-17-6-7-18-10/h2-5,10,14H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZUONHFCCPOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NCC2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxan-2-ylmethyl)-2-(methylamino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587922.png)

![2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7587929.png)

![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)



![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)

![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)
